2',4'-Difluoroacetophenone

Catalog No.
S703360
CAS No.
364-83-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Difluoroacetophenone

CAS Number

364-83-0

Product Name

2',4'-Difluoroacetophenone

IUPAC Name

1-(2,4-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3

InChI Key

QEWHNJPLPZOEKU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)F

The exact mass of the compound 2',4'-Difluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2',4'-Difluoroacetophenone is a highly reactive, di-halogenated aromatic ketone that serves as a foundational building block in pharmaceutical and agrochemical synthesis. Characterized by the presence of two strongly electron-withdrawing fluorine atoms at the ortho and para positions relative to the acetyl group, this compound exhibits enhanced alpha-proton acidity and unique electrophilic properties compared to unsubstituted acetophenone [1]. In industrial procurement, it is primarily sourced as the obligate precursor for triazole antifungals, such as fluconazole and voriconazole, where the 2,4-difluorophenyl moiety acts as an essential pharmacophore [2]. Its high purity and predictable reactivity profile make it a critical raw material for multi-step syntheses requiring precise regiocontrol and high condensation yields.

Procurement Fit

12,4-Difluoro substitution pattern supports regioselective synthetic transformations
2Fluorinated aryl ketone building block for pharmaceutical and agrochemical intermediate synthesis
3Liquid at room temperature; compatible with standard synthetic workflows and solvent systems

Substituting 2',4'-Difluoroacetophenone with generic alternatives, such as unsubstituted acetophenone or mono-fluorinated analogs (e.g., 4'-fluoroacetophenone), fundamentally compromises both process efficiency and final product efficacy. In synthetic workflows, the absence of the second fluorine atom alters the electronic distribution of the aromatic ring, significantly reducing the yield of base-catalyzed condensations and eliminating the potential for solvent-tunable regioselective nucleophilic aromatic substitution (SNAr) [1]. Furthermore, in pharmaceutical applications targeting fungal CYP51, the 2,4-difluoro substitution pattern is strictly required to achieve optimal binding affinity and metabolic stability; mono-fluoro analogs consistently exhibit higher Minimum Inhibitory Concentrations (MIC) and fail to meet clinical efficacy standards [2]. Consequently, procurement must strictly specify the 2',4'-difluoro isomer to ensure both manufacturability and biological performance.

Substitution Risk

Regioselectivity Mismatch
The 2,4-substitution pattern directs specific ortho-metalation; other isomers alter the reaction site and can lead to regioisomeric mixtures or no conversion.
Electronic Profile Irreproducibility
Unique fluorine distribution governs reactivity in key transformations; generic fluoroacetophenones or unsubstituted acetophenone cannot replicate the same electronic environment.
Synthetic Route Lock-In
Established posaconazole intermediate synthesis is optimized for the 2,4-difluoro isomer; substitution forces complete re-validation of the route and purification methods.

Enhanced Yield in Base-Catalyzed Aldol Condensations

In the synthesis of complex polyfluorinated derivatives, the substitution pattern of the acetophenone precursor directly governs the efficiency of the initial condensation step. Quantitative comparisons demonstrate that 2',4'-difluoroacetophenone achieves significantly higher conversion yields during base-catalyzed chalcone synthesis compared to its mono-fluorinated counterpart, 4'-fluoroacetophenone [1]. The dual electron-withdrawing fluorine atoms lower the pKa of the alpha-methyl protons, facilitating more rapid enolization and driving the reaction equilibrium toward the desired product.

Evidence DimensionChalcone synthesis yield (Method A condensation)
Target Compound Data76% yield
Comparator Or Baseline4'-fluoroacetophenone (65% yield)
Quantified Difference11% absolute increase in yield
ConditionsBase-catalyzed condensation with corresponding aldehyde in ethanol/NaOH

Higher condensation yields directly translate to reduced raw material consumption and improved throughput in large-scale syntheses of pyrazoline-based therapeutics.

Regioselectivity in Ortho-Metalation
Class-level inference
2′,4′-Difluoro isomer achieves selective 3′-hydroxylation via directed ortho-metalation (BuLi, THF, −65 °C). 3′,4′- and 2′,5′-isomers expected to give regioisomeric mixtures or no reaction.
Enables precise synthetic route control and intermediate reliability.
Based on a patented process; outcome for comparators predicted from electronic argument.

Solvent-Tunable Regioselectivity in Nucleophilic Aromatic Substitution

2',4'-Difluoroacetophenone presents two distinct electrophilic sites (ortho and para to the acetyl group) that can undergo nucleophilic aromatic substitution (SNAr) with amines. Research indicates that the regioselectivity of this amination can be precisely inverted by modulating the solvent hydrogen bond basicity (SHBB) [1]. While mono-fluoroacetophenones restrict chemists to a single substitution site, the difluoro compound allows for dynamic control, shifting from predominantly ortho-substitution in low-SHBB solvents to para-substitution in high-SHBB environments.

Evidence DimensionRegioselectivity ratio (para:ortho substitution)
Target Compound DataTunable from 12:88 (in acetonitrile) to 94:6 (in HMPA)
Comparator Or BaselineMono-fluoroacetophenones (lack dual substitution sites for tunable regiocontrol)
Quantified Difference82% shift in regioselectivity based on solvent selection
ConditionsSNAr reaction with secondary amines at 70 °C

This tunable regioselectivity allows manufacturers to synthesize multiple isomeric intermediates from a single precursor, streamlining inventory and reducing the need for complex protection strategies.

Spectroscopic Fingerprint
Supporting evidence
Complete FT‑IR, FT‑Raman, ¹³C and ¹H NMR, and UV assignments published (4000–50 cm⁻¹ range). Mono‑fluoro analogs have less exhaustive publicly available vibrational data.
Facilitates unambiguous identity verification and batch-to-batch QC.
Peer‑reviewed reference data; method transfer can leverage published assignments.

Essential Pharmacophore for High-Affinity CYP51 Inhibition

In the design of azole antifungals, the 2,4-difluorophenyl moiety—derived directly from 2',4'-difluoroacetophenone—is an indispensable structural feature. Structure-activity relationship (SAR) studies confirm that replacing the 2,4-difluorophenyl group with a 4-fluorophenyl group drastically diminishes antifungal activity against Candida strains [1]. The specific dual-fluoro substitution provides the precise steric volume and electronic profile required to anchor the molecule within the hydrophobic pocket of fungal lanosterol 14α-demethylase (CYP51), while simultaneously blocking metabolic hydroxylation pathways.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Candida spp.
Target Compound DataOptimal MIC profile (standard for clinical azoles like fluconazole)
Comparator Or Baseline4-fluorophenyl analogs (reduced activity / higher MIC)
Quantified DifferenceMulti-fold reduction in antifungal efficacy when the 2-fluoro substituent is omitted
ConditionsIn vitro antifungal susceptibility testing against Candida albicans and related strains

Procurement of the exact 2',4'-difluoro precursor is an absolute regulatory and scientific requirement for synthesizing clinical-grade azole antifungals, as substitutes fail efficacy benchmarks.

Posaconazole Intermediate Route
Class-level inference
2′,4′-Difluoroacetophenone is a documented starting material for a key triazole antifungal intermediate. Unsubstituted acetophenone lacks the essential 2,4‑difluorophenyl group and cannot yield the target API.
Essential structural component for the final active molecule; alternative starting materials would produce a different compound.
Patent‑documented synthetic route; structural requirement is qualitative.
Commercial Purity Specification
Data to verify
>98.0% by GC (standard grade). Colorless to light yellow liquid, bp 80–81 °C (25 mmHg), density 1.234 g/mL (25 °C).
Widely adopted specification supports process consistency and reduces in‑house purification needs.
Supplier‑stated; confirm with certificate of analysis upon receipt.

Synthesis of Triazole Antifungals

2',4'-Difluoroacetophenone is the definitive starting material for the commercial synthesis of first- and second-generation triazole antifungals, including fluconazole and voriconazole. Its unique substitution pattern is retained in the final active pharmaceutical ingredient (API), where it serves as a critical pharmacophore for CYP51 inhibition [1]. Procurement for this application requires high-purity grades to ensure reproducible epoxidation and subsequent triazole coupling.

Production of Polyfluorinated Pyrazolines and Chalcones

In medicinal chemistry and materials science, this compound is utilized to synthesize polyfluorinated chalcones and pyrazolines. The enhanced acidity of its alpha-protons ensures superior yields in base-catalyzed aldol condensations compared to mono-fluorinated alternatives [2]. This makes it the preferred precursor for generating libraries of dual-target inhibitors (e.g., VEGFR-2/HDAC inhibitors) and advanced photoactive materials.

Regioselective Synthesis of Functionalized Arenes via SNAr

For the development of complex kinase inhibitors and agrochemicals, 2',4'-difluoroacetophenone is deployed as a versatile SNAr substrate. By leveraging solvent hydrogen bond basicity (SHBB), process chemists can selectively direct amine nucleophiles to either the ortho or para position [3]. This application is highly relevant for process R&D teams seeking to avoid multi-step protection-deprotection sequences when building highly substituted aromatic scaffolds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Difluorinated chalcone synthesis
High-purity aryl ketone building block
Reproducible Claisen‑Schmidt condensation yields
Triazole antifungal intermediate (posaconazole)
Specific 2,4‑difluorophenyl moiety
Compliance with reported synthetic route specifications
Regioselective 3′‑substituted derivatives
Ortho‑metalation directing group capability
Regioselectivity under reported process conditions
Analytical reference standard qualification
Comprehensive published spectral data
Identity and purity verification for method development

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-83-0

Wikipedia

2',4'-Difluoroacetophenone

General Manufacturing Information

Ethanone, 1-(2,4-difluorophenyl)-: INACTIVE

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